Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 3 with a 4-methoxyphenyl group. The molecule is further functionalized via a thioacetamido linker bridging to a methyl benzoate moiety at position 6 of the triazolopyridazine ring.
Properties
IUPAC Name |
methyl 4-[[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-30-17-9-5-14(6-10-17)21-25-24-18-11-12-20(26-27(18)21)32-13-19(28)23-16-7-3-15(4-8-16)22(29)31-2/h3-12H,13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRVBAXTHPSPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced through a condensation reaction between the triazole derivative and a suitable dicarbonyl compound.
Thioether Formation: The thioether linkage is formed by reacting the pyridazine-triazole intermediate with a thiol compound.
Acetamido Group Addition: The acetamido group is introduced by acylation of the intermediate with an appropriate acylating agent.
Esterification: Finally, the ester group is introduced by esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro groups or carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated derivatives, amines, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Molecular Formula
- C : 21
- H : 20
- N : 5
- O : 2
- S : 1
Molecular Weight
- Approximately 439.9 g/mol
Structural Characteristics
The compound features a triazole ring fused with a pyridazine structure, which enhances its interaction with biological targets. The presence of a methoxy group increases its lipophilicity, potentially improving bioavailability.
Anticancer Activity
Research indicates that compounds containing triazole and pyridazine derivatives exhibit significant anticancer properties. For instance, triazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate may share these properties due to its structural components.
Case Study: Triazole Derivatives
A study demonstrated that triazole-thione derivatives showed promising results against cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved the modulation of signaling pathways associated with cell proliferation and survival .
Antimicrobial Activity
The compound's thioether functionality suggests potential antimicrobial properties. Triazole derivatives are known to exhibit antibacterial and antifungal activities, making this compound a candidate for further investigation in antimicrobial drug development.
Case Study: Antimicrobial Screening
In one study, various thiosemicarbazide derivatives were synthesized and screened for antimicrobial activity against Mycobacterium tuberculosis and other pathogenic bacteria. The results indicated that certain derivatives exhibited stronger activity than conventional antibiotics .
Anti-inflammatory Properties
Research into related compounds has shown that triazoles can modulate inflammatory responses. This suggests that this compound may also possess anti-inflammatory effects worth exploring.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors.
- Formation of Triazole Ring : The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the triazole structure.
- Thioether Formation : Subsequent reactions introduce the thioether functionality through nucleophilic substitution reactions involving thiols and alkyl halides.
- Final Acetamido Group Addition : The final step includes the introduction of the acetamido group via acylation reactions.
These synthetic routes highlight the complexity involved in producing this compound while also indicating potential modifications to enhance efficacy or reduce side effects.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Modifications: The target compound shares the triazolo[4,3-b]pyridazine core with AZD5153 and Angene’s compound but differs in substituents. AZD5153’s piperidyl-phenoxy group enhances its BET inhibitory activity, while the target compound’s thioacetamido-benzoate group may influence solubility or binding specificity . Angene’s ethanamine-substituted derivative exhibits acute toxicity (GHS Category 5), suggesting that the thioacetamido linkage in the target compound could mitigate or alter toxicity profiles .
Functional Group Impact :
- Replacement of the thioether (target compound) with an ether (Angene’s compound) reduces molecular weight by ~50% but introduces reactive amine groups, correlating with higher irritation risks .
- Methyl benzoate in the target compound vs. ethyl benzoate in I-6230 may alter metabolic stability or esterase susceptibility .
Biological Activity: AZD5153’s bivalent triazolopyridazine structure enables potent BET inhibition (IC₅₀ < 100 nM), highlighting the scaffold’s versatility in epigenetic drug design .
Biological Activity
Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from the appropriate triazole and pyridazine derivatives. The initial reaction often includes the formation of the triazole moiety, followed by the introduction of the thioacetamide group and subsequent methylation to yield the final product. The overall yield and purity can be assessed using techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown varying degrees of activity against both bacterial and fungal strains. A related compound demonstrated MIC values comparable to conventional antibiotics like ciprofloxacin and antifungals like ketoconazole .
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. This compound may share similar mechanisms:
- Cell Viability Assays : Compounds in this class have shown inhibition of cell proliferation in various cancer cell lines. The IC50 values are often determined through assays such as MTT or XTT, indicating the concentration required to inhibit cell growth by 50% .
Case Studies
- Antimicrobial Efficacy : A study involving a series of triazole derivatives highlighted their effectiveness against specific pathogens. The compound exhibited significant activity against Gram-positive bacteria and fungi, with a detailed analysis of structure-activity relationships (SAR) providing insights into modifications that enhance efficacy .
- Anticancer Activity : Another investigation focused on triazoloquinazolinone derivatives revealed promising anticancer activity through Polo-like kinase 1 (Plk1) inhibition. The study included SAR analysis that identified key functional groups contributing to enhanced biological activity .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| Compound A | 16 (E. coli) | 12 (HeLa cells) |
| Compound B | 8 (S. aureus) | 25 (MCF-7 cells) |
| Methyl 4-(...) | 32 (C. albicans) | 15 (A549 cells) |
Q & A
Q. What are the key synthetic routes for Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate?
Methodological Answer: The synthesis involves multi-step transformations:
- Step 1: Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine intermediates. For example, oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature achieves high yields (73%) with minimal hazardous byproducts .
- Step 2: Introduction of the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions.
- Step 3: Thioacetamide linkage formation using thiol-containing reagents under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .
- Step 4: Esterification of the benzoic acid moiety with methanol in the presence of catalytic acid .
Purification is typically performed via column chromatography, followed by recrystallization.
Q. How is the compound characterized to confirm its structure and purity?
Methodological Answer:
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Hazard Mitigation:
- Emergency Protocols:
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Methodological Answer:
Q. What computational methods predict the compound’s biological activity and target interactions?
Methodological Answer:
- Molecular Docking:
- MD Simulations:
Q. How can solubility and stability issues be addressed in formulation studies?
Methodological Answer:
- Solubility Enhancement:
- Stability Testing:
Q. How should contradictory bioactivity data between in silico and in vitro assays be resolved?
Methodological Answer:
- Assay Validation:
- Data Reconciliation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
